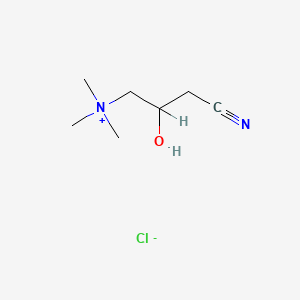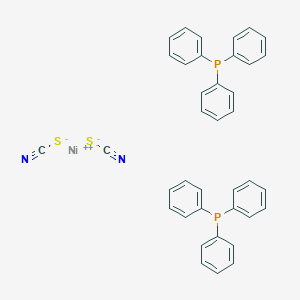
Cyclohexanesulfonyl fluoride
Übersicht
Beschreibung
Cyclohexanesulfonyl fluoride is a chemical compound with the molecular formula C6H11FO2S . It is used in various applications including laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including Cyclohexanesulfonyl fluoride, has been a topic of interest in recent years. One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in high yields . Another approach is direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis
The chemical reactions involving sulfonyl fluorides are diverse and have been the subject of numerous studies. For instance, fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . Moreover, the use of compounds with low valent group 14 elements for the selective activation and functionalization of C–F bonds has witnessed some remarkable advances .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorides, including Cyclohexanesulfonyl fluoride, have been studied extensively. Fluorides and their CO2 mixtures are considered as promising choices due to their low global warming potentials and high dielectric strength . The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Cyclohexanesulfonyl fluoride is a type of sulfonyl fluoride, which has found widespread applications in organic synthesis . The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides, including cyclohexanesulfonyl fluoride, are used as electrophilic warheads . They offer a balance of reactivity and stability that is attractive for various applications .
Drug Discovery
Sulfonyl fluorides have revolutionized drug discovery . The sulfur fluoride exchange (SuFEx) reaction, in which sulfonyl fluorides play a crucial role, has been used extensively in the development of new drugs .
Materials Science
In materials science, sulfonyl fluorides are used in the synthesis of diverse functionalized materials . The unique properties of sulfonyl fluorides make them ideal for this purpose .
Polymer Science
The SuFEx reaction has also found applications in polymer science . It has been used to create new types of polymers with unique properties .
Biochemistry
In biochemistry, sulfonyl fluorides are used in the development of biochemical tools . They have been used to create new types of probes and sensors .
Wirkmechanismus
Target of Action
Cyclohexanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be electrophilic warheads . They are used by both medicinal chemists and chemical biologists . Sulfonyl fluorides, such as Cyclohexanesulfonyl fluoride, have been found to target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues .
Mode of Action
The mode of action of Cyclohexanesulfonyl fluoride involves its interaction with its targets. As an electrophilic warhead, it engages with nucleophiles under suitable reaction conditions . This leads to new activation methods and the creation of intriguing functional groups .
Biochemical Pathways
Cyclohexanesulfonyl fluoride, as a type of sulfonyl fluoride, is involved in various biochemical pathways. For instance, fluoride is known to mediate apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways . .
Pharmacokinetics
It is known that the balance of reactivity and stability of sulfonyl fluorides, including cyclohexanesulfonyl fluoride, is attractive for applications, particularly due to their resistance to hydrolysis under physiological conditions .
Result of Action
The result of Cyclohexanesulfonyl fluoride’s action is the creation of new functional groups through its interaction with its targets . This leads to the development of new synthetic methods . .
Action Environment
The action of Cyclohexanesulfonyl fluoride can be influenced by environmental factors. For instance, the reactivity and stability of sulfonyl fluorides, including Cyclohexanesulfonyl fluoride, are influenced by physiological conditions . .
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclohexanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGOLOUIMTJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958013 | |
| Record name | Cyclohexanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanesulfonyl fluoride | |
CAS RN |
368-42-3 | |
| Record name | Cyclohexanesulfonyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 368-42-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for cyclohexanesulfonyl fluoride as described in the research?
A1: The research paper describes a method for preparing cyclohexanesulfonyl fluoride by reacting cyclohexanethiol (C6H11SH) with a mixture of hydrogen fluoride (HF) and nitrogen dioxide (NO2). [] This reaction is carried out at temperatures below 30 °C. The overall reaction can be summarized as follows:
Q2: What is the typical yield for the synthesis of cyclohexanesulfonyl fluoride using this method?
A2: The research states that the yield for this reaction ranges from 30-80%. [] Factors such as reaction temperature, concentration of reactants, and reaction time can influence the final yield.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)










